molecular formula C10H12NaO+ B13401788 Sodium;1-methoxy-4-prop-1-enylbenzene

Sodium;1-methoxy-4-prop-1-enylbenzene

Cat. No.: B13401788
M. Wt: 171.19 g/mol
InChI Key: CZGYTOCDSMDCRG-UHFFFAOYSA-N
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Description

Sodium;1-methoxy-4-prop-1-enylbenzene is the sodium salt derivative of 1-methoxy-4-prop-1-enylbenzene (commonly known as anethole or oil of anise), a naturally occurring aromatic compound with the molecular formula C₁₀H₁₂O. The parent compound is characterized by a methoxy group (-OCH₃) and a propenyl group (-CH₂CH=CH₂) attached to a benzene ring . Its sodium salt form enhances solubility in polar solvents due to ionic interactions, making it suitable for applications in pharmaceuticals, agrochemicals, or as a stabilizing agent in formulations.

Key properties of 1-methoxy-4-prop-1-enylbenzene (anethole):

  • Density: 0.959 ± 0.06 g/cm³
  • Surface Tension: 31.8 ± 3.0 dyne/cm
  • Refractive Index: 1.545 ± 0.02
  • Applications: Primarily used in flavor and fragrance industries due to its licorice-like aroma .

The sodium salt variant is less documented in the literature but is inferred to retain the aromatic backbone while exhibiting altered physicochemical properties (e.g., higher water solubility).

Properties

IUPAC Name

sodium;1-methoxy-4-prop-1-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O.Na/c1-3-4-9-5-7-10(11-2)8-6-9;/h3-8H,1-2H3;/q;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGYTOCDSMDCRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC=C(C=C1)OC.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12NaO+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the use of benzodioxin derivatives and butanoic acid precursors. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The benzodioxin ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the benzodioxin ring.

Scientific Research Applications

4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The benzodioxin ring structure allows it to bind to certain enzymes and receptors, influencing biological processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sodium Salts of Methoxy-Substituted Benzenes

Compound A : 3-[5-Methoxy-2-(4-methoxy-3,5-dimethyl-pyridin-2-yl-methanesulfinyl)-benzimidazole-1-sulfonyl]-benzoic acid sodium salt (9c)
  • Structure : Contains a benzimidazole core with dual methoxy groups, a pyridine ring, and a sulfonyl group.
  • Molecular Weight : Higher (>500 g/mol) due to the complex heterocyclic framework.
  • Applications : Likely used in pharmaceutical research (e.g., proton pump inhibitors or enzyme inhibitors) due to sulfonyl and sulfinyl moieties .
Compound B : {4-[5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-ylmethanesulfinyl)-benzimidazole-1-sulfonyl]-phenoxy}-acetic acid sodium salt (6e)
  • Structure: Similar to Compound A but includes a phenoxy-acetic acid group.
  • Key Difference : Enhanced hydrophilicity from the acetic acid moiety, making it suitable for aqueous formulations .
Sodium;1-Methoxy-4-Prop-1-Enylbenzene
  • Molecular Weight : ~188 g/mol (parent compound) + sodium ion.
  • Applications: Limited to non-medicinal uses (e.g., stabilizers or flavor enhancers) due to the absence of bioactive functional groups .

Non-Sodium Analogues with Methoxy and Alkenyl Groups

Compound C : 1-Methyl-4-prop-1-en-2-ylbenzene
  • Structure : Methoxy replaced with a methyl group; propenyl isomer (isopropenyl).
  • Properties : Lower polarity due to the absence of oxygenated groups.
  • Applications : Intermediate in polymer synthesis or fragrances .
Compound D : 1,2-Dimethoxy-4-[(1Z)-prop-1-en-1-yl]benzene
  • Structure : Additional methoxy group at the 2-position.
  • Impact: Increased steric hindrance and altered electronic properties compared to the monosubstituted derivative .
Compound E : 1-Methoxy-4-(2-phenoxyethylsulfonyl)benzene
  • Structure: Incorporates a sulfonyl-phenoxyethyl chain.
  • Applications: Potential use as a surfactant or reactive intermediate in organic synthesis .

Comparative Data Table

Compound Molecular Formula Functional Groups Molecular Weight (g/mol) Key Applications Reference
This compound C₁₀H₁₁O⁻Na⁺ Methoxy, propenyl, sodium ion ~210 Flavors, stabilizers
Compound A (9c) C₂₄H₂₃N₃O₆S₂⁻Na⁺ Benzimidazole, sulfonyl, methoxy ~550 Pharmaceuticals
Compound C C₁₀H₁₂ Methyl, isopropenyl 132.21 Polymers, fragrances
Compound D C₁₁H₁₄O₂ Dimethoxy, propenyl (Z-isomer) 178.23 Research chemicals
Compound E C₁₅H₁₆O₄S Methoxy, phenoxyethylsulfonyl 308.35 Surfactants

Research Findings and Key Differences

  • Solubility : Sodium salts (e.g., Compound A, B) exhibit higher aqueous solubility than neutral analogues (e.g., anethole or Compound C) due to ionic character .
  • Synthetic Complexity : this compound is synthesized via straightforward alkylation or coupling reactions , while benzimidazole derivatives (A, B) require multi-step heterocyclic synthesis .

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